molecular formula C15H17N3O B2748180 N-(1-Benzyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide CAS No. 2361657-55-6

N-(1-Benzyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

Cat. No. B2748180
M. Wt: 255.321
InChI Key: JOKRAWHWEDTVKW-UHFFFAOYSA-N
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Description

“N-(1-Benzyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide” is a chemical compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “N-(1-Benzyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide”, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of “N-(1-Benzyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide” is based on the imidazole core, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-4-14(19)16-15-11(2)17-18(12(15)3)10-13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKRAWHWEDTVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

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